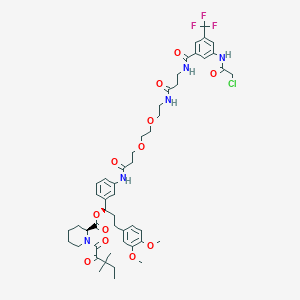![molecular formula C27H45NO3 B13423540 (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a complex organic compound It is a derivative of icosapentaenoic acid, a polyunsaturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide typically involves the following steps:
Starting Material: The synthesis begins with icosapentaenoic acid.
Functional Group Modification: The carboxylic acid group of icosapentaenoic acid is converted into an amide group through a reaction with an appropriate amine, such as 6-hydroxy-5-(hydroxymethyl)hexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups into tosylates, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can be studied to understand the mechanisms of organic transformations.
Biology
Cell Signaling: Potential role in cell signaling pathways due to its structural similarity to bioactive lipids.
Membrane Fluidity: May influence membrane fluidity and function in biological systems.
Medicine
Anti-inflammatory Properties: Potential use in developing anti-inflammatory drugs.
Lipid Metabolism: Studied for its effects on lipid metabolism and cardiovascular health.
Industry
Nutraceuticals: Potential use in nutraceutical formulations for health benefits.
Cosmetics: May be used in cosmetic formulations for its beneficial properties on skin health.
作用機序
The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as lipases and desaturases.
Pathways: It can be incorporated into cell membranes, influencing membrane fluidity and signaling pathways. It may also modulate inflammatory pathways by acting on cytokines and eicosanoids.
類似化合物との比較
Similar Compounds
Icosapentaenoic Acid: The parent compound, which is a polyunsaturated fatty acid.
Docosahexaenoic Acid: Another polyunsaturated fatty acid with similar structural features.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory pathways.
Uniqueness
Hydroxyl Groups: The presence of hydroxyl groups in (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide adds to its reactivity and potential for forming hydrogen bonds.
Amide Linkage: The amide linkage differentiates it from other fatty acids, providing unique chemical and biological properties.
特性
分子式 |
C27H45NO3 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(31)28-23-20-19-21-26(24-29)25-30/h3-4,6-7,9-10,12-13,15-16,26,29-30H,2,5,8,11,14,17-25H2,1H3,(H,28,31)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChIキー |
ZRWUADSGTPLOPV-JLNKQSITSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCC(CO)CO |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCCCC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
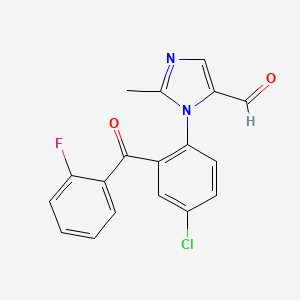
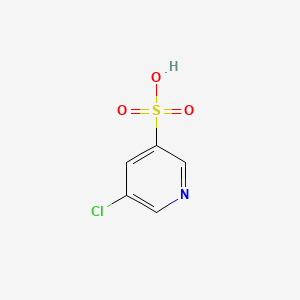

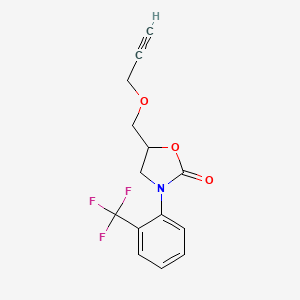
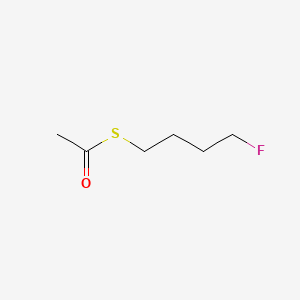
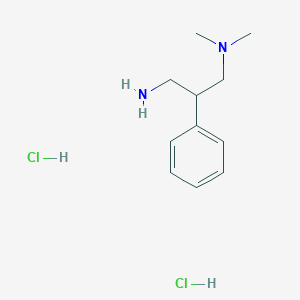
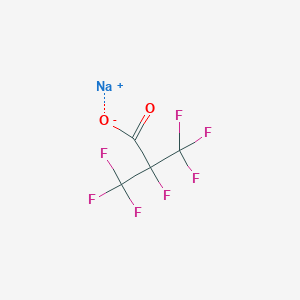
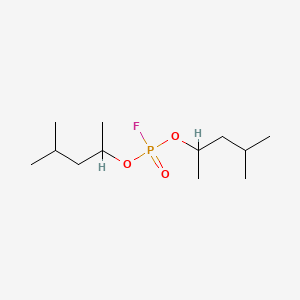
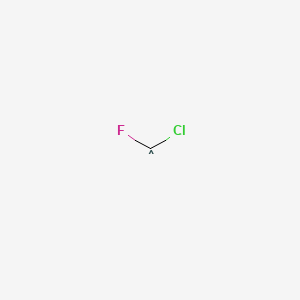
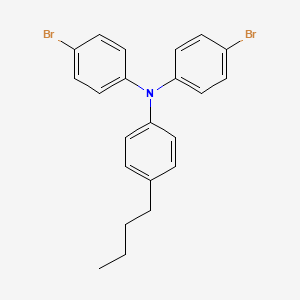
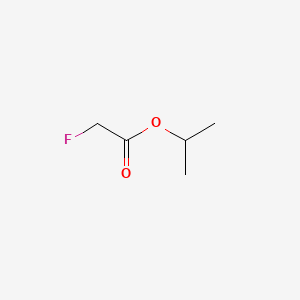
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
